molecular formula C56H61N8O12P B12075209 2'-Deoxyxanthosine CEP

2'-Deoxyxanthosine CEP

Cat. No.: B12075209
M. Wt: 1069.1 g/mol
InChI Key: UIIKKYYIJWWPOI-UHFFFAOYSA-N
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Description

2’-Deoxyxanthosine CEP is a nucleoside analog that has garnered attention in the biomedical sector due to its therapeutic potential. It is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for addressing inflammation-related disorders and combating certain types of cancer.

Preparation Methods

The synthesis of 2’-Deoxyxanthosine CEP can be achieved through enzymatic methods using nucleoside phosphorylases and 2’-deoxyribosyltransferases. These enzymes facilitate the glycosylation reactions, which are more efficient than traditional multistep chemical methods that require several protection and deprotection steps . Industrial production methods often involve the use of biocatalysts to optimize the synthesis process and improve yield.

Chemical Reactions Analysis

2’-Deoxyxanthosine CEP undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of xanthine derivatives, while reduction can yield deoxy derivatives .

Scientific Research Applications

2’-Deoxyxanthosine CEP has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleic acid analogs. In biology, it is studied for its role in DNA repair and mutagenesis. In medicine, it is explored for its potential as an anti-cancer and anti-inflammatory agent. Additionally, it has applications in the industry for the production of nucleoside-based pharmaceuticals .

Mechanism of Action

The mechanism of action of 2’-Deoxyxanthosine CEP involves its incorporation into DNA, where it can induce mutations by deamination of nucleobases. This process results in the formation of xanthine from guanine, which can lead to errors during DNA replication. The compound’s anti-cancer properties are attributed to its ability to interfere with DNA synthesis and repair, ultimately leading to cell death in cancer cells .

Comparison with Similar Compounds

2’-Deoxyxanthosine CEP is unique compared to other nucleoside analogs due to its specific structure and properties. Similar compounds include 2’-deoxyinosine, 2’-deoxyuridine, and 2’-deoxyoxanosine. While these compounds also undergo deamination and can be incorporated into DNA, 2’-Deoxyxanthosine CEP is distinguished by its stability and specific applications in anti-cancer and anti-inflammatory research .

Properties

Molecular Formula

C56H61N8O12P

Molecular Weight

1069.1 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C56H61N8O12P/c1-38(2)62(39(3)4)77(74-32-10-31-57)76-49-35-51(75-50(49)36-73-56(42-11-8-7-9-12-42,43-17-25-47(69-5)26-18-43)44-19-27-48(70-6)28-20-44)61-37-58-52-53(61)59-55(72-34-30-41-15-23-46(24-16-41)64(67)68)60-54(52)71-33-29-40-13-21-45(22-14-40)63(65)66/h7-9,11-28,37-39,49-51H,10,29-30,32-36H2,1-6H3

InChI Key

UIIKKYYIJWWPOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])OCCC8=CC=C(C=C8)[N+](=O)[O-]

Origin of Product

United States

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